N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a pentyl chain substituted with a hydroxyl group and a thiophene ring at the 3-position. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a common pharmacophore in bioactive molecules, often associated with metabolic stability and receptor binding. The thiophene and hydroxyl groups may influence solubility, bioavailability, and target interactions compared to other benzodioxole derivatives .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-7-4-12(14-5-8-23-10-14)3-6-18-17(20)13-1-2-15-16(9-13)22-11-21-15/h1-2,5,8-10,12,19H,3-4,6-7,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZHTDIRRYSEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxy and pentyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring and benzo[d][1,3]dioxole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Effects
The target compound’s unique substituent—a 5-hydroxy-3-(thiophen-3-yl)pentyl chain—distinguishes it from related benzodioxole carboxamides. Key analogs include:
- Thiophene vs. However, it may reduce metabolic stability relative to trifluoromethyl groups (as in IIc) .
- Hydroxyl Group : The 5-hydroxyl group likely improves aqueous solubility compared to lipophilic substituents (e.g., heptanyl in S807), which could enhance bioavailability but reduce blood-brain barrier penetration .
Physicochemical and Toxicological Properties
- Solubility and Stability: The hydroxyl group in the target compound may increase solubility in polar solvents (e.g., water or ethanol) relative to IIc (trifluoromethylphenyl) or BNBC (bromo-naphthyl). However, esterase-mediated hydrolysis of the benzo[d][1,3]dioxole moiety could limit metabolic stability .
- Toxicity : While the N-(5-methylisoxazol-3-yl) analog exhibits acute oral toxicity (H302) and irritation (H315, H319), the target compound’s hydroxyl group might mitigate toxicity by enhancing excretion .
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring , a benzo[d][1,3]dioxole moiety , and a carboxamide group . Its molecular formula is with a molecular weight of approximately 346.5 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules, which may lead to various therapeutic effects.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways such as apoptosis and cell proliferation.
- Receptor Modulation : Interaction with receptor sites may modulate signaling pathways, influencing cellular responses to external stimuli.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- A study on similar compounds showed significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were lower than those of the standard drug doxorubicin, indicating enhanced efficacy .
Table 1: Comparative IC50 Values of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF-7 | 4.56 | |
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 |
Case Studies and Research Findings
- Synthesis and Evaluation : Research involving the synthesis of similar compounds has indicated that modifications in the chemical structure can lead to enhanced biological activity. For instance, the introduction of hydroxyl groups has been associated with increased antioxidant properties .
- Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to target proteins involved in cancer pathways, although experimental validation is necessary for confirmation .
Q & A
Basic: What synthetic strategies are employed to synthesize N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide?
Synthesis typically involves multi-step organic reactions with careful optimization of reaction conditions. Key steps include:
- Thiophene functionalization : Bromination of thiophene at the 3-position to introduce reactivity for subsequent coupling .
- Grignard or cross-coupling reactions : To attach the pentyl chain to the thiophene moiety (e.g., using Pd catalysts for Suzuki-Miyaura coupling) .
- Amide bond formation : Condensation of the hydroxyl-pentyl-thiophene intermediate with benzo[d][1,3]dioxole-5-carboxylic acid derivatives (e.g., using EDCl/HOBt coupling reagents) .
- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the final product .
Basic: How is the compound characterized to confirm structural integrity and purity?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula .
- X-ray crystallography : For unambiguous structural determination (e.g., using SHELX software for refinement) .
- HPLC/GC : To assess purity (>95% typical for research-grade material) .
Intermediate: What in vitro assays are used to evaluate its biological activity?
Common methodologies include:
- Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., IC determination against HeLa or MCF-7 cells) .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., caspase-3/7 activation) .
- Microbial susceptibility : Broth microdilution for antibacterial activity (MIC values against Gram-positive/negative strains) .
Advanced: How can computational modeling elucidate its mechanism of action?
- Density-functional theory (DFT) : To calculate electron distribution and reactive sites (e.g., using B3LYP/6-31G* basis sets) .
- Molecular docking : Simulations with AutoDock Vina or Schrödinger Suite to predict binding affinities for targets (e.g., EGFR kinase or bacterial topoisomerases) .
- MD simulations : To study stability of ligand-target complexes over time (e.g., GROMACS with CHARMM force fields) .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
SAR studies involve:
- Analog synthesis : Modifying the thiophene (e.g., 2- vs. 3-substitution), pentyl chain length, or benzo[d][1,3]dioxole substituents .
- Biological profiling : Comparing IC values of analogs to identify critical functional groups (e.g., hydroxyl vs. methoxy substitutions) .
- Pharmacophore mapping : Overlaying active/inactive analogs to determine essential binding features .
Advanced: How should contradictory data in biological assays be resolved?
Contradictions (e.g., varying IC across studies) require:
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls .
- Dose-response validation : Repeat experiments with ≥3 independent replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
- Off-target screening : Use proteome profiling (e.g., KINOMEscan) to rule out nonspecific interactions .
Key Research Gaps and Recommendations
- Mechanistic ambiguity : The exact molecular targets (e.g., kinase vs. protease inhibition) remain unconfirmed. Proposed solution : Chemoproteomic profiling with activity-based probes .
- Synthetic scalability : Low yields (~30%) in cross-coupling steps. Proposed solution : Optimize Pd catalyst loading or switch to microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
